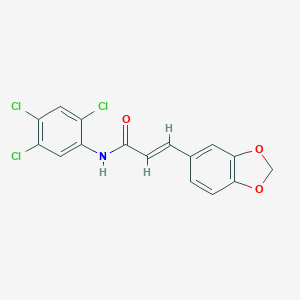

3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzothiophene derivative that has a wide range of biological activities, making it an interesting compound for research purposes.

Scientific Research Applications

Chemical Properties and Reactivity

Benzothiazole derivatives, including compounds similar to "3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide," have been extensively studied for their fascinating chemical properties and reactivity. These compounds are part of a class known for their ability to form complex compounds with various metals, exhibiting unique spectroscopic, magnetic, and electrochemical properties (Boča, Jameson, & Linert, 2011). Such characteristics make them valuable for the development of novel materials and catalysts.

Pharmacological Significance

Benzothiazole derivatives are recognized for their broad pharmacological activities. They have been identified as possessing antimicrobial, antiviral, anti-inflammatory, and antitumor properties, making them a cornerstone in medicinal chemistry for drug development (Bhat & Belagali, 2020). This wide range of activities is attributed to the structural versatility of benzothiazoles, which allows for targeted modifications to enhance therapeutic effectiveness and reduce toxicity.

Biological Activities and Mechanisms

The unique interaction of benzothiazole derivatives with biological molecules, especially DNA, has been a subject of considerable interest. For instance, compounds like Hoechst 33258, a well-known benzothiazole analogue, bind specifically to the minor groove of DNA, showing preference for AT-rich sequences. This binding characteristic is utilized in biological research for DNA staining, flow cytometry, and the study of chromosomal structures (Issar & Kakkar, 2013). Moreover, benzothiazoles' interactions with DNA have implications in understanding the molecular basis of certain diseases and in the development of diagnostic tools and treatments.

properties

IUPAC Name |

3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O2S2/c1-2-23-10-7-8-12-14(9-10)25-18(20-12)21-17(22)16-15(19)11-5-3-4-6-13(11)24-16/h3-9H,2H2,1H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWMLEACSXIVHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(4-butoxyphenyl)-3-phenyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442869.png)

![6-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B442871.png)

![5-(4-bromophenyl)-N-(2,4-difluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B442874.png)

![Ethyl 2-({[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B442875.png)

![[11-(furan-2-yl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B442878.png)

![Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B442879.png)

![2-({[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B442881.png)

![5-(4-bromophenyl)-3-chloro-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B442882.png)

![[11-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B442887.png)

![11-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442888.png)

![Diethyl 1-(4-ethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B442889.png)